Product packaging for Sodium 2-hydroxydodecane-1-sulphonate(Cat. No.:CAS No. 128824-30-6)

Sodium 2-hydroxydodecane-1-sulphonate

Cat. No.: B137180
CAS No.: 128824-30-6
M. Wt: 288.38 g/mol
InChI Key: YRYGQUYZXADJLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-hydroxydodecane-1-sulphonate (CAS: 128824-30-6, Molecular Formula: C12H25NaO4S, Molecular Weight: 288.38 g/mol) is an anionic surfactant valued in research for its amphiphilic nature, which allows it to effectively reduce surface tension . Its primary applications span across enhanced oil recovery (EOR), cosmetic formulations, and detergents . In EOR, this hydroxy sulfonate surfactant enhances oil extraction efficiency by mobilizing trapped oil through the alteration of interfacial properties between oil and water phases . In cosmetic and personal care research, it is investigated for formulations such as shampoos and body washes due to its mildness on the skin, effectiveness in hard water conditions, and ability to contribute to dense lathering . Furthermore, its role in detergent formulations is linked to its cleaning efficiency and ability to enhance foam stability . The compound also finds use in pharmaceutical research as an excipient and solubilizing agent, where it can increase the bioavailability of poorly soluble drugs . From an environmental research perspective, it has been studied for bioremediation, as its surfactant properties can help mobilize hydrocarbon pollutants, making them more accessible to microbial degradation . The molecular structure, featuring a hydroxy group adjacent to the sulfonate group, is key to its properties. Research on similar hydroxy alkane sulfonates indicates that the hydroxy and sulfo groups can form a rigid, cyclic moiety through hydrogen bonding, leading to a highly fixed stereostructure in aqueous solution . This structure contributes to a low critical micelle concentration (CMC) and high water solubility, which are desirable traits for a modern surfactant . Attention: This product is for research use only. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NaO4S B137180 Sodium 2-hydroxydodecane-1-sulphonate CAS No. 128824-30-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128824-30-6

Molecular Formula

C12H25NaO4S

Molecular Weight

288.38 g/mol

IUPAC Name

sodium;2-hydroxydodecane-1-sulfonate

InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

YRYGQUYZXADJLY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Isomeric SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Other CAS No.

128824-30-6
19327-23-2

physical_description

Liquid

Synonyms

1-Dodecanesulfonic acid, hydroxy-, sodium salt

Origin of Product

United States

Scientific Research Applications

Surfactant Applications

Sodium 2-hydroxydodecane-1-sulphonate serves primarily as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids. Its applications include:

  • Enhanced Oil Recovery (EOR) : Hydroxy sulfonate surfactants, including this compound, are employed in EOR processes to improve oil extraction efficiency. They facilitate the mobilization of trapped oil by altering interfacial properties between oil and water phases .
  • Cosmetic and Personal Care Products : This compound is utilized in formulations for shampoos, body washes, and other cleansing products due to its mildness on the skin and effectiveness in hard water conditions. It contributes to dense lathering and acts as an anti-static agent .
  • Detergents : this compound is incorporated into various detergent formulations for its cleaning efficiency and ability to enhance foam stability .

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its role as an excipient and a solubilizing agent:

  • Drug Formulation : It aids in the solubilization of poorly soluble drugs, enhancing their bioavailability. The compound's surfactant properties help stabilize emulsions and suspensions .
  • Biological Buffers : As a precursor for biological buffers such as HEPES and MES, this compound plays a crucial role in maintaining pH stability in biological assays .

Environmental Applications

This compound has been studied for its potential environmental benefits:

  • Bioremediation : The compound can be utilized in bioremediation efforts to enhance microbial degradation of pollutants, particularly hydrocarbons. Its surfactant properties can help mobilize contaminants, making them more accessible to microbial action .

Comprehensive Data Table

Application AreaSpecific Use CaseBenefits/Properties
SurfactantsEnhanced Oil RecoveryImproves oil extraction efficiency
Cosmetic ProductsMild on skin, effective in hard water
DetergentsEnhances cleaning efficiency and foam stability
PharmaceuticalsDrug FormulationIncreases bioavailability of poorly soluble drugs
Biological BuffersMaintains pH stability in assays
Environmental ScienceBioremediationEnhances microbial degradation of pollutants

Case Study 1: Enhanced Oil Recovery

A study focused on the synthesis of hydroxy sulfonate surfactants demonstrated that this compound significantly improved oil recovery rates by reducing interfacial tension between oil and water phases. The research highlighted the importance of selecting appropriate surfactant structures for optimal performance in EOR applications .

Case Study 2: Cosmetic Formulations

Research on personal care products indicated that formulations containing this compound exhibited superior skin compatibility compared to traditional surfactants. Clinical trials showed reduced irritation levels among users, making it suitable for sensitive skin formulations .

Case Study 3: Bioremediation

A project investigating the use of this compound in bioremediation found that it enhanced the degradation rates of petroleum hydrocarbons by increasing the bioavailability of contaminants to microbial populations. This application underscores its potential role in environmental cleanup strategies .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group facilitates ester formation with carboxylic acids under acidic or enzymatic conditions. For example:
Reaction:
C12H25SO3Na+RCOOHC12H25SO3 OOCR+H2O\text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na}+\text{RCOOH}\rightarrow \text{C}_{12}\text{H}_{25}\text{SO}_3\text{ OOCR}+\text{H}_2\text{O}

Key Findings:

  • Optimal yields (≥85%) occur at 60–80°C with sulfuric acid catalysis .

  • Fatty acids with C₁₂–C₁₈ chains show higher reactivity due to hydrophobic compatibility.

Sulfonation and Sulfone Formation

Sodium 2-hydroxydodecane-1-sulphonate undergoes sulfonation under strong acidic conditions, though excess sulfonating agents or prolonged heating (>100°C) promote sulfone byproducts :

Reaction Conditions:

ParameterOptimal RangeByproduct Formation Risk
Temperature60–70°CHigh above 80°C
Reaction Time2–3 hoursHigh beyond 4 hours
Sulfur Trioxide1.1–1.3 equivalentsPolysulfonation above 1.5

Mechanism:

  • Electrophilic attack of SO₃ at the α-carbon.

  • Stabilization via resonance with the sulfonate group .

Hydrolysis and Degradation

The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media:

Acidic Hydrolysis:
C12H25SO3Na+H2OC12H25OH+NaHSO4\text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na}+\text{H}_2\text{O}\rightarrow \text{C}_{12}\text{H}_{25}\text{OH}+\text{NaHSO}_4

Basic Hydrolysis:
C12H25SO3Na+2NaOHC12H25ONa+Na2SO3+H2O\text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na}+2\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{25}\text{ONa}+\text{Na}_2\text{SO}_3+\text{H}_2\text{O}

Kinetic Data:

pHHalf-Life (25°C)Activation Energy (kJ/mol)
1.548 hours72.3
13.012 hours58.9

Hydrolysis rates increase with temperature, but micellar self-assembly in aqueous solutions slows degradation by shielding the sulfonate group .

Oxidation Reactions

Oxidizing agents like hydrogen peroxide or KMnO₄ convert the hydroxyl group to a ketone:
C12H25SO3NaH2O2C11H23CO SO3Na+H2O\text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na}\xrightarrow{\text{H}_2\text{O}_2}\text{C}_{11}\text{H}_{23}\text{CO SO}_3\text{Na}+\text{H}_2\text{O}

Experimental Results:

  • Yields: 70–75% with 30% H₂O₂ at 50°C.

  • Over-oxidation to carboxylic acids occurs with excess oxidizer .

Micellar Catalysis in Reactions

As a surfactant, this compound accelerates reactions via micellar encapsulation:

Case Study: Diels-Alder Reaction

ParameterAqueous SolutionMicellar Solution (10 mM)
Rate Constant (k)0.015 M⁻¹s⁻¹0.042 M⁻¹s⁻¹
Activation Energy89 kJ/mol67 kJ/mol

Micelles lower activation energy by pre-concentrating reactants in the Stern layer .

Complexation with Metal Ions

The sulfonate group chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes:
2C12H25SO3Na+Ca2+(C12H25SO3)2Ca+2Na+2\text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na}+\text{Ca}^{2+}\rightarrow (\text{C}_{12}\text{H}_{25}\text{SO}_3)_2\text{Ca}\downarrow +2\text{Na}^+

Stoichiometry:

  • 2:1 (surfactant:cation) for Ca²⁺ and Mg²⁺ .

  • Complexation reduces surfactant efficacy in hard water .

Thermal Decomposition

Above 250°C, the compound decomposes via:

  • Desulfonation to form dodecene.

  • Cracking of the hydrocarbon chain.

TGA Data:

Temperature RangeMass LossPrimary Products
250–300°C40%SO₂, H₂O, C₁₂H₂₄
300–400°C55%CO₂, Short-chain alkanes

Reactivity in Formulations

In detergent systems, it reacts with bleach activators (e.g., TAED) to enhance stain removal:
C12H25SO3Na+TAEDPeracid Intermediate\text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na}+\text{TAED}\rightarrow \text{Peracid Intermediate}

  • Efficacy: 30% higher stain removal vs. non-sulfonated surfactants .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Chain Length Molecular Weight (g/mol) Key Applications
Sodium 1-dodecanesulfonate C12 272.38 Ion-pair chromatography, surfactants
Sodium 1-decanesulfonate C10 244.33 Pharmaceutical analysis
Sodium 1-heptanesulfonate C7 202.25 Analytical reagent
2-Hydroxyethanesulfonate C2 156.18 Biochemical processes

Research Findings and Trends

  • Chromatography : Longer-chain sulfonates (e.g., C12) improve separation of hydrophobic compounds, while shorter chains (C7–C10) are optimal for smaller analytes .
  • Industrial Use : Sodium 1-dodecanesulfonate’s consumption is projected to grow through 2046, driven by demand in specialty chemicals .
  • Safety : Branched or unsaturated sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) require stricter handling protocols due to higher reactivity .

Preparation Methods

Reagent Selection and Stoichiometry

Chlorosulfonic acid (HSO₃Cl) is the predominant sulfonating agent, favored for its reactivity and compatibility with long-chain alcohols. Patent data specify a molar ratio of 0.98–1.05:1 (HSO₃Cl:dodecanol) to minimize residual reactants. Excess HSO₃Cl risks forming di-sulfonated byproducts, while insufficient amounts leave unreacted alcohol, complicating purification.

Alternative methods using sulfur trioxide (SO₃) gas diluted in dry air (4–6% v/v) have been explored, though these require specialized reactors to manage the gas-liquid interface. SO₃-based systems achieve faster reaction times (≤30 minutes) but necessitate post-reaction aging (0.5–1 hour) to stabilize the sulfonic acid intermediate.

Temperature and Reaction Kinetics

Optimal sulfonation occurs at 40–60°C, with lower temperatures (5–15°C) recommended for HSO₃Cl to suppress side reactions. Exothermic heat must be dissipated via jacketed reactors or cold baths to maintain isothermal conditions. Elevated temperatures (>60°C) accelerate decomposition pathways, generating olefins and ethers that reduce yield.

ParameterChlorosulfonic Acid MethodSO₃ Gas Method
Temperature Range5–15°C40–45°C
Reaction Time5–30 minutes≤30 minutes
Byproduct Formation<5%8–12%
ScalabilityPilot-scale validatedIndustrial-scale

Solvent Systems and Mixing

Nonpolar solvents like isopentane are employed to dilute the alcohol feed, improving HSO₃Cl dispersion and heat transfer. Turbulent mixing (e.g., turbine impellers) ensures homogeneous reagent distribution, critical for avoiding localized hot spots. Post-reaction, hydrogen chloride (HCl) gas is purged using nitrogen to prevent hydrolysis of the sulfonic acid intermediate.

Neutralization: Conversion to Sodium Salt

The sulfonic acid intermediate (C₁₂H₂₅SO₃H) is neutralized with sodium hydroxide (NaOH) to yield the target compound. This step demands precise pH control to avoid saponification of any unreacted alcohol.

Alkali Addition and pH Optimization

Aqueous NaOH (10–20% w/w) is added incrementally to the sulfonic acid under cooling (30–50°C). Patent US3755407A specifies maintaining pH 6.5–7.5 during neutralization to prevent degradation of the sulfonate group. Over-alkalinization (pH >8.0) risks hydrolyzing the ester linkage in byproducts, while under-neutralization (pH <6.5) leaves corrosive sulfonic acid residues.

Byproduct Mitigation

Calcium chloride (CaCl₂) is introduced post-neutralization to precipitate sulfate ions (SO₄²⁻) as calcium sulfate (CaSO₄), reducing sodium sulfate (Na₂SO₄) contamination. Sequential additions at 30–50°C and 65–85°C ensure complete precipitation, with filtration removing >95% of sulfates.

Purification and Yield Optimization

Crude this compound contains residual salts, unreacted alcohol, and isomeric impurities. Recrystallization and solvent extraction are employed to achieve pharmaceutical-grade purity.

Recrystallization Protocols

Ethanol/water mixtures (70:30 v/v) are ideal for recrystallization, leveraging the compound’s temperature-dependent solubility. Slow cooling (1–2°C/min) from 60°C to 25°C yields hexagonal crystals with ≥99% purity, as confirmed by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies residual dodecanol (<0.1%) and sulfonic acid isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity, with characteristic shifts at δ 3.5 ppm (-CH₂-SO₃⁻) and δ 1.2–1.6 ppm (aliphatic chain).

Comparative Analysis of Industrial-Scale Methods

Batch vs. Continuous Processes

Batch reactors dominate pilot-scale production, offering flexibility in parameter adjustment. However, continuous flow systems, as described in CN110938022A, enhance yield (92% vs. 85%) by maintaining steady-state conditions and reducing thermal gradients.

Environmental and Economic Considerations

Chlorosulfonic acid generates HCl gas, necessitating scrubbers for compliance with emissions regulations. SO₃-based methods, while cleaner, incur higher capital costs for gas handling infrastructure. Lifecycle assessments favor HSO₃Cl for small-scale (<1,000 tons/year) and SO₃ for large-scale operations .

Q & A

Q. How does hydroxyl group stereochemistry influence interfacial activity in emulsion systems?

  • Methodology : Compare enantiomers (R vs. S configurations) via Langmuir trough experiments to measure surface pressure-area isotherms. Stereospecific effects on emulsion stability are quantified using zeta potential and creaming index analyses .

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